molecular formula C10H21ClO5 B13696386 1-Chloro-2,5,8,11,14-pentaoxapentadecane

1-Chloro-2,5,8,11,14-pentaoxapentadecane

Cat. No.: B13696386
M. Wt: 256.72 g/mol
InChI Key: AQZKTZNULMMCBW-UHFFFAOYSA-N
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Description

2,5,8,11,14-Pentaoxapentadecane, commonly known as tetraglyme, is a polyether glycol dimethyl ether with the molecular formula C₁₀H₂₂O₅ and a molecular weight of 222.28 g/mol . It is a colorless liquid with a boiling point of 275.3°C (at 760 mmHg), density of 1.0087 g/cm³ (20°C), and refractive index of 1.4325 . Tetraglyme is widely used as a solvent in coordination chemistry, polymer synthesis, and electrochemical applications due to its high polarity, thermal stability, and ability to solvate metal ions .

Properties

Molecular Formula

C10H21ClO5

Molecular Weight

256.72 g/mol

IUPAC Name

1-[2-[2-[2-(chloromethoxy)ethoxy]ethoxy]ethoxy]-2-methoxyethane

InChI

InChI=1S/C10H21ClO5/c1-12-2-3-13-4-5-14-6-7-15-8-9-16-10-11/h2-10H2,1H3

InChI Key

AQZKTZNULMMCBW-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCl

Origin of Product

United States

Preparation Methods

1-Chloro-2,5,8,11,14-pentaoxapentadecane can be synthesized through various methods. One common synthetic route involves the reaction of tetraethylene glycol with thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation . Industrial production methods often involve similar processes but on a larger scale, with additional steps for purification and quality control .

Mechanism of Action

The mechanism of action of 1-Chloro-2,5,8,11,14-pentaoxapentadecane largely depends on its role as a solvent. It facilitates chemical reactions by dissolving reactants and providing a medium for the reaction to occur. Its molecular structure allows it to interact with various molecular targets, enhancing the solubility and reactivity of different compounds .

Comparison with Similar Compounds

Comparison with Shorter-Chain Glymes

Shorter-chain glymes, such as monoglyme (1,2-dimethoxyethane), diglyme (bis(2-methoxyethyl) ether), and triglyme (2,5,8,11-tetraoxadodecane), differ in ether chain length, which directly impacts their properties:

Property Monoglyme Diglyme Triglyme Tetraglyme
Molecular Formula C₄H₁₀O₂ C₆H₁₄O₃ C₈H₁₈O₄ C₁₀H₂₂O₅
Molecular Weight 90.12 134.17 178.23 222.28
Boiling Point (°C) ~85 ~162 ~216 275.3
Density (g/cm³, 20°C) 0.868 0.943 0.980 1.0087
Applications Solvent, electrolyte Lithium battery electrolytes Polymer synthesis Metal coordination, perovskite synthesis

Key Findings :

  • Longer glyme chains (e.g., tetraglyme) exhibit higher boiling points, densities, and molecular weights due to increased ether oxygen content and chain length .
  • Tetraglyme’s extended structure enhances its ability to form stable complexes with metal ions (e.g., Pb²⁺, MoO₂Br₂), making it superior for applications in perovskite synthesis and catalysis compared to shorter glymes .

Fluorinated Derivatives

A fluorinated analog, 1,1,3,3,4,4,6,6,7,7,9,9,10,10,12,12,13,13,15,15-eicosafluoro-2,5,8,11,14-pentaoxapentadecane (HCF₂O(CF₂CF₂O)₄CF₂H), demonstrates significant differences:

  • Molecular Weight : ~4240 (estimated from formula), vastly higher than tetraglyme .
  • Properties : Fluorination increases chemical inertness and reduces solubility in polar solvents like water. This derivative is likely used in specialized applications requiring thermal and chemical resistance .

Comparison :

  • The chloro-substituted analog (1-chloro-tetraglyme) would likely exhibit intermediate properties between tetraglyme and fluorinated derivatives, with increased polarity and reactivity compared to the parent compound.

Phosphorylated Derivatives

1,15-Bis(diphenylphosphoryl)-2,5,8,11,14-pentaoxapentadecane () introduces bulky diphenylphosphoryl groups:

  • Molecular Weight : ~700–800 (estimated), significantly higher than tetraglyme.

Comparison :

Epoxy Derivatives

1,15-Di(oxiran-2-yl)-2,5,8,11,14-pentaoxapentadecane () features reactive epoxide groups:

  • Molecular Weight : 306.35 g/mol .
  • Applications : Epoxide groups enable cross-linking in polymer chemistry or functionalization in organic synthesis .

Comparison :

  • A chloro-substituted analog would lack epoxide reactivity but could serve as a precursor for nucleophilic substitution reactions.

Solvent and Coordination Properties

  • Dielectric Constant: Tetraglyme’s dielectric constant (ε) in mixtures with 1-pentanol or octane has been measured, showing temperature-dependent behavior (Table 4 in ). For example, ε decreases with increasing octane content, highlighting its polarity .
  • Coordination Chemistry : Tetraglyme forms outer-sphere complexes with MoO₂Br₂, where its five ether oxygen atoms stabilize metal centers more effectively than shorter glymes .

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